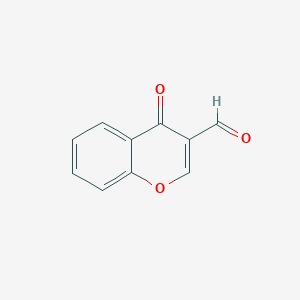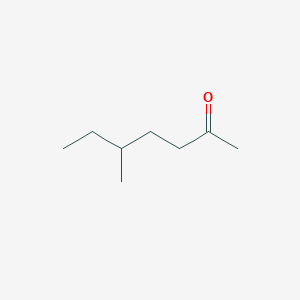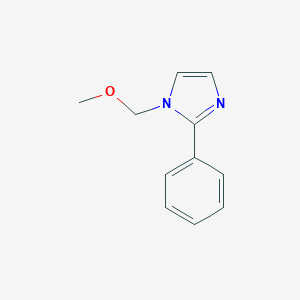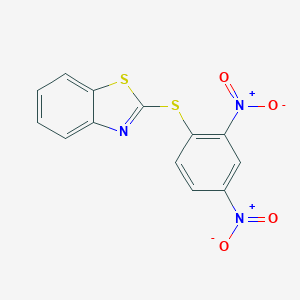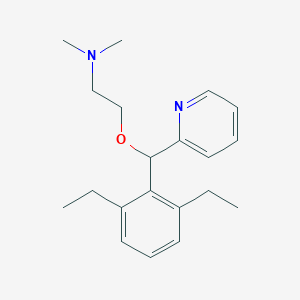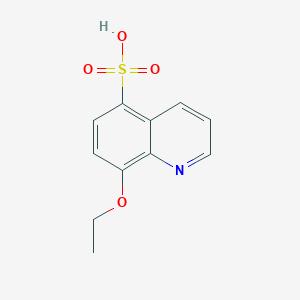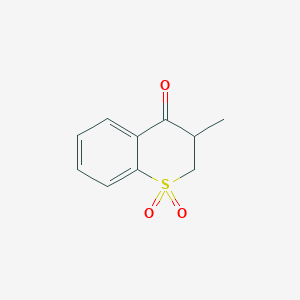
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide, also known as DMBX, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. It is a derivative of coumarin, which is a natural compound found in many plants and has been used in traditional medicine for various ailments. DMBX has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide also inhibits the activation of MAPKs, which are involved in cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been shown to have a low toxicity profile and does not cause significant adverse effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and well-established mechanism of action. However, its limited solubility in aqueous solutions and low bioavailability may pose challenges for its use in in vivo studies.
Direcciones Futuras
Future research on 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide could focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further optimization of its synthesis methods and formulation could improve its bioavailability and efficacy. The development of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide derivatives with improved pharmacological properties could also be explored. Additionally, the use of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide in combination with other drugs or therapies could be investigated for synergistic effects.
Métodos De Síntesis
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide can be synthesized using various methods, including the reaction of coumarin with thionyl chloride and sulfur to form 4-chloro-3-methylcoumarin, which is then reacted with sodium sulfide to yield 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide. Another method involves the reaction of 3-methylcoumarin with sulfur and hydrogen peroxide, followed by treatment with sodium hydroxide. These methods have been optimized to improve the yield and purity of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide.
Aplicaciones Científicas De Investigación
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Número CAS |
16723-50-5 |
|---|---|
Nombre del producto |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide |
Fórmula molecular |
C10H10O3S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
3-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 |
Clave InChI |
RYBZBWQHLZSAGB-UHFFFAOYSA-N |
SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CC1CS(=O)(=O)C2=CC=CC=C2C1=O |
Sinónimos |
3,4-Dihydro-3-methyl-4-oxo-2H-1-benzothiopyran 1,1-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



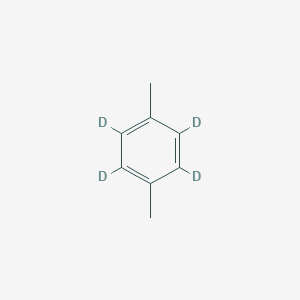
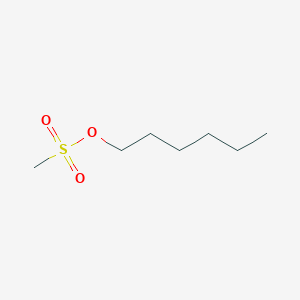
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)
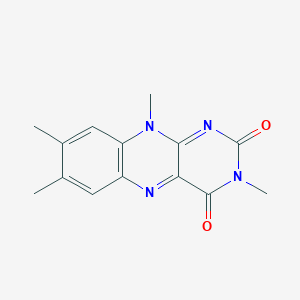
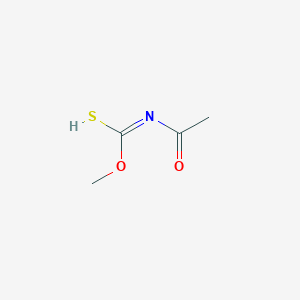
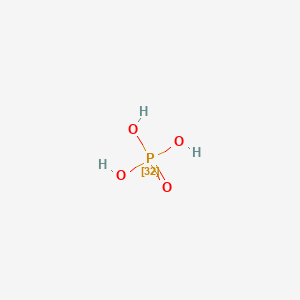
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)
